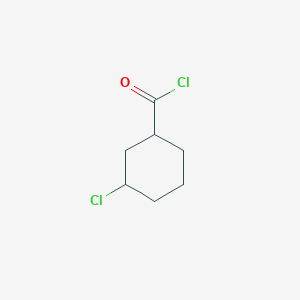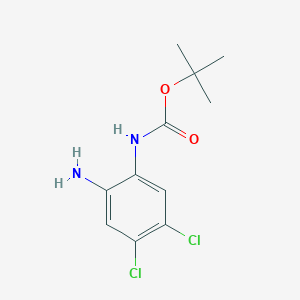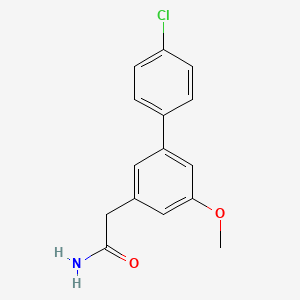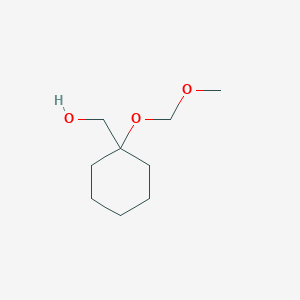
1-(Methoxymethoxy)cyclohexanemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methoxymethoxy)cyclohexanemethanol is an organic compound with the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol It is characterized by the presence of a methoxymethoxy group attached to a cyclohexane ring, which is further connected to a methanol group
Métodos De Preparación
The synthesis of 1-(Methoxymethoxy)cyclohexanemethanol typically involves the reaction of cyclohexanone with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(Methoxymethoxy)cyclohexanemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Methoxymethoxy)cyclohexanemethanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a protecting group for alcohols in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving methoxymethoxy groups.
Mecanismo De Acción
The mechanism by which 1-(Methoxymethoxy)cyclohexanemethanol exerts its effects involves interactions with specific molecular targets and pathways. For example, the methoxymethoxy group can undergo hydrolysis to release methanol and formaldehyde, which can then participate in further chemical reactions. The cyclohexane ring provides structural stability and influences the compound’s reactivity and solubility .
Comparación Con Compuestos Similares
1-(Methoxymethoxy)cyclohexanemethanol can be compared with similar compounds such as:
Cyclohexanemethanol: Lacks the methoxymethoxy group, resulting in different chemical properties and reactivity.
4-Methylcyclohexanemethanol: Contains a methyl group on the cyclohexane ring, which alters its physical and chemical characteristics.
Propiedades
Fórmula molecular |
C9H18O3 |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
[1-(methoxymethoxy)cyclohexyl]methanol |
InChI |
InChI=1S/C9H18O3/c1-11-8-12-9(7-10)5-3-2-4-6-9/h10H,2-8H2,1H3 |
Clave InChI |
PEDDRTQBLXVJQV-UHFFFAOYSA-N |
SMILES canónico |
COCOC1(CCCCC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





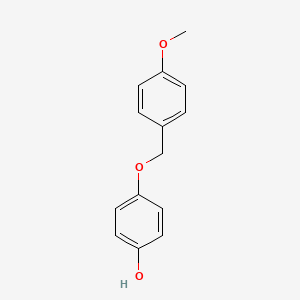

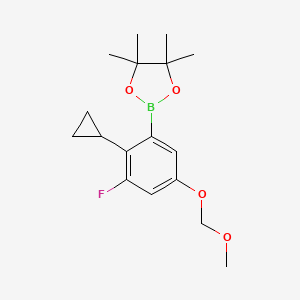
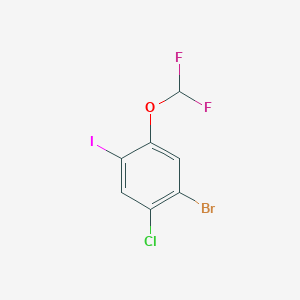
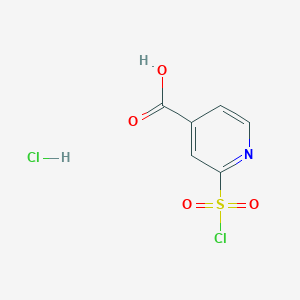
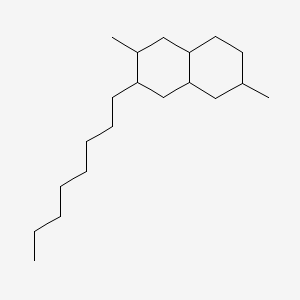
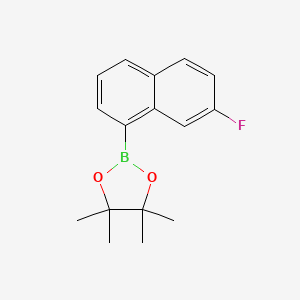
![Methyl 4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzoate](/img/structure/B13934235.png)
